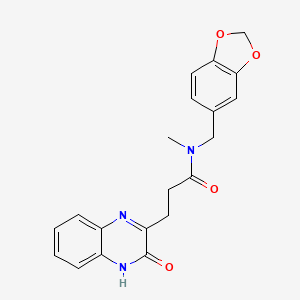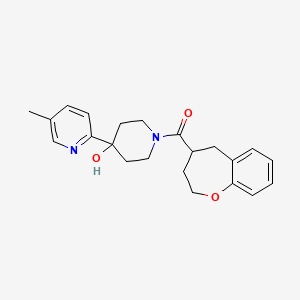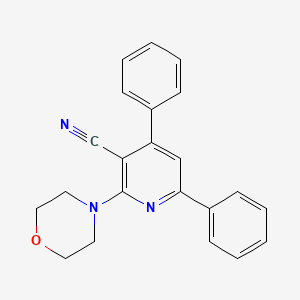
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and fluid homeostasis. BQ-123 has been widely studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide is a selective antagonist of the ET-1 receptor subtype A (ETA). It binds to the ETA receptor and blocks the binding of ET-1, thereby inhibiting its vasoconstrictor and proliferative effects. This compound has no effect on the ET-1 receptor subtype B (ETB).
Biochemical and Physiological Effects:
This compound has been shown to improve endothelial function by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. It also attenuates inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. In animal models of hypertension, heart failure, and pulmonary hypertension, this compound has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary vascular remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide in lab experiments is its high selectivity and potency for the ETA receptor. This allows for precise targeting of the ET-1 pathway without affecting other signaling pathways. However, one limitation is its short half-life, which requires frequent dosing or continuous infusion to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide. One area of interest is its potential use in the treatment of diabetic nephropathy, a common complication of diabetes that leads to kidney damage and failure. This compound has been shown to reduce albuminuria and improve renal function in animal models of diabetic nephropathy.
Another potential application is in the treatment of sepsis, a life-threatening condition caused by systemic inflammation and organ dysfunction. This compound has been shown to attenuate inflammation and improve organ function in animal models of sepsis.
Finally, this compound may have potential applications in cancer therapy. ET-1 has been implicated in tumor growth, angiogenesis, and metastasis, and this compound has been shown to inhibit these processes in animal models of cancer.
In conclusion, this compound is a promising peptide antagonist of the ETA receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its high selectivity and potency make it a valuable tool for studying the ET-1 pathway in lab experiments, and its potential future directions in diabetic nephropathy, sepsis, and cancer therapy warrant further investigation.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases, including hypertension, heart failure, pulmonary hypertension, and diabetic nephropathy. It has been shown to improve endothelial function, reduce oxidative stress, and attenuate inflammation in animal models of these diseases.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23(11-13-6-8-17-18(10-13)27-12-26-17)19(24)9-7-16-20(25)22-15-5-3-2-4-14(15)21-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOFACFUVHGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5680412.png)
![7-cyclopentyl-2-[(2-oxoazepan-1-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680416.png)
![N-[1-(3-isoxazolyl)ethyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5680423.png)
![3-(2-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5680427.png)

![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5680468.png)
![7-methyl-5-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5680470.png)
![4-(ethylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5680473.png)
![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)